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Compound of Interest

Compound Name: 5,5-Dimethylhydantoin

Cat. No.: B190458

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of amino acids, with a particular focus on a,a-disubstituted amino acids, using 5,5-
dimethylhydantoin as a key intermediate. The methodologies described herein are central to
the production of non-proteinogenic amino acids, which are valuable building blocks in
pharmaceutical and biotechnological applications.

Introduction

The synthesis of amino acids from hydantoin derivatives is a well-established and versatile
method. 5,5-Dimethylhydantoin, readily prepared from acetone, serves as a stable and
convenient precursor for the synthesis of a-aminoisobutyric acid, a non-natural amino acid. The
overall synthetic strategy involves two primary stages: the formation of the hydantoin ring via
the Bucherer-Bergs reaction, followed by the hydrolysis of the hydantoin to yield the desired
amino acid. This process can be achieved through chemical or enzymatic methods, each
offering distinct advantages.

Chemical Synthesis Pathway

The chemical synthesis route is a robust and high-yielding method for producing amino acids
from 5,5-dimethylhydantoin and other substituted hydantoins.
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Stage 1: Bucherer-Bergs Reaction for 5,5-
Dimethylhydantoin Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone (or aldehyde),
ammonium carbonate, and a cyanide source.[1][2] For the synthesis of 5,5-
dimethylhydantoin, acetone is the starting ketone.

KCN, (NH4)2CO3

+ (NH4)2C03

Acetone + KCN, H20 > Acetone Cyar)ohydrln Heat 5,5-Dimethylhydantoin
(Intermediate)

Click to download full resolution via product page

Caption: Bucherer-Bergs reaction workflow for 5,5-Dimethylhydantoin synthesis.
Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

o Acetone cyanohydrin

o Ammonium carbonate, freshly powdered

o Deionized water

o Ether

o Activated charcoal (e.g., Norit)

o Beaker (600 mL)

e Steam bath
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Thermometer

Stirring rod

Heated filter funnel

Ice bath

Buchner funnel and flask

Procedure:

e In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31
moles) of freshly powdered ammonium carbonate.

o Place the beaker on a steam bath in a fume hood and stir the mixture with a thermometer.

o A gentle reaction will commence at approximately 50°C. Continue heating and stirring,
maintaining a temperature of 68—80°C for about 3 hours.

o To ensure the reaction goes to completion and to decompose any excess ammonium
carbonate, increase the temperature to 90°C and hold it at this temperature for 30 minutes,
or until the mixture is quiescent.

» Allow the reaction mixture to cool, at which point it will solidify. The resulting solid should be
colorless to pale yellow.

o Dissolve the solid residue in 100 mL of hot water.

e Add a small amount of activated charcoal to the hot solution and digest for a few minutes to
decolorize.

« Filter the hot solution rapidly through a pre-heated filter funnel to remove the charcoal.

o Transfer the filtrate to an evaporating dish and concentrate on a hot plate until crystals begin
to form at the surface.

» Immediately cool the solution in an ice bath to induce crystallization.
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o Collect the white crystals by suction filtration using a Buchner funnel. Press the filter cake
firmly and wash it twice with small portions (5—7 mL) of ether.

o Concentrate the mother liquor to a volume of approximately 25 mL and chill to obtain a
second crop of crystals.

o Combine the crops. The typical yield is 65—-72 g (51-56%). The product can be recrystallized
from boiling water for further purification.

Stage 2: Hydrolysis of 5,5-Dimethylhydantoin to a-
Aminoisobutyric Acid

The hydantoin ring can be opened by hydrolysis under acidic or basic conditions to yield the
corresponding amino acid. Alkaline hydrolysis is often preferred due to high yields.

Alkaline Hydrolysis
(e.g., NaOH, Ca(OH)2)

Further

5,5-Dimethylhydantoin Heat N-Carbamoyl-a-amlnplsobutyrlc acid Hydrolysis
(Intermediate)

Click to download full resolution via product page
Caption: Alkaline hydrolysis of 5,5-Dimethylhydantoin to a-Aminoisobutyric Acid.
Experimental Protocol: Alkaline Hydrolysis of 5,5-Dimethylhydantoin
This protocol is based on a patented method demonstrating high-yield conversion.[3]
Materials:
e 5,5-Dimethylhydantoin
e Calcium hydroxide (Ca(OH)z2)

e Sodium hydroxide (NaOH)
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Deionized water

Autoclave or high-pressure reactor

Filtration apparatus

Ammonium bicarbonate

Procedure:

In a high-pressure reactor, combine 32 grams (0.25 mole) of 5,5-dimethylhydantoin, 14.8
grams (0.2 mole) of calcium hydroxide, and 8 grams (0.2 mole) of sodium hydroxide with 150
mL of water.

Seal the reactor and heat the mixture to 140°C for 4 hours with stirring.
After the reaction, cool the vessel to 50°C.

Filter the mixture to remove the precipitated calcium carbonate. Wash the filter cake with

water.

Combine the filtrate and the wash water. This solution contains the sodium salt of a-
aminoisobutyric acid. A patent describing a similar procedure reported a yield of 98% of the
theoretical value for the sodium salt of a-aminoisobutyric acid in solution.[3]

To isolate the free amino acid, the solution can be neutralized. For example, a related patent
for the synthesis of a-aminoisobutyric acid describes adding ammonium hydrogen carbonate
to the supernatant, stirring, filtering, concentrating the filtrate by heating, and then cooling to
collect the crystalline amino acid with a reported yield of up to 97%.[4]

Enzymatic Synthesis Pathway

The "hydantoinase process" is an established industrial method for producing optically pure

amino acids from 5-monosubstituted hydantoins. This process typically involves a cascade of

three enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-a-

amino acid amidohydrolase (N-carbamoylase).[5] While highly effective for 5-monosubstituted

hydantoins, the enzymatic hydrolysis of 5,5-disubstituted hydantoins like 5,5-
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dimethylhydantoin is less common, as these compounds can act as competitive inhibitors for
some hydantoinases.

However, research has shown that certain enzymes, such as papain, exhibit hydantoinase
activity towards 5,5-disubstituted hydantoins, opening the door for biocatalytic routes.[6]

Chemical Hydrolysis
(Acid or Base)

Hydantoinase
(e.g., Papain)

Enzymatic Chemical

[5,5-Dimethylhydantoin Hydrolysis [N-Carbamoyl-a-aminoisobutyric acid) Hydrolysis j

Click to download full resolution via product page
Caption: Chemo-enzymatic pathway for the synthesis of a-Aminoisobutyric Acid.
Experimental Protocol: Papain-Catalyzed Hydrolysis of Hydantoins (General Protocol)

The following is a general protocol based on the reported activity of papain.[6] Optimization of
substrate concentration, enzyme loading, pH, and temperature will be necessary for specific
substrates like 5,5-dimethylhydantoin.

Materials:

5,5-Dimethylhydantoin

Papain

Phosphate buffer (e.g., 0.1 M, pH 7.0)

Stirred reaction vessel with temperature control

Analytical method for monitoring substrate and product (e.g., HPLC)
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Procedure:

e Prepare a solution of 5,5-dimethylhydantoin in the phosphate buffer. The concentration
should be determined based on solubility and preliminary experiments.

o Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

e Add papain to the reaction mixture to initiate the hydrolysis. The optimal enzyme
concentration needs to be determined experimentally.

» Monitor the reaction progress over time by taking samples and analyzing for the
disappearance of the starting material and the formation of the N-carbamoyl amino acid
intermediate.

e Once the enzymatic hydrolysis is complete, the N-carbamoyl amino acid can be converted to
the final amino acid by chemical hydrolysis as described in the chemical synthesis section.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of hydantoins and their
subsequent conversion to amino acids.

Table 1: Yields of 5,5-Disubstituted Hydantoins via Bucherer-Bergs Reaction

. . Reaction .
Starting Ketone Hydantoin Product . Yield (%)
Conditions

Acetone cyanohydrin,
Acetone 5,5-Dimethylhydantoin ~ (NH4)2COs, 68-80°C, 51-56
3h

) ) (NH4)2COs, NaCN,
5,5-Diphenylhydantoin
Benzophenone ) 60% EtOH, 58-62°C, 67
(Phenytoin) 90h

' ] (NH4)2COs, NaCN,
5,5-Diphenylhydantoin
Benzophenone i 60% EtOH, 110°C 75
(Phenytoin)
(closed vessel)
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Table 2: Yields of Amino Acids from Hydrolysis of Hydantoins

Hydrolysis

Hydantoin Amino Acid o Yield (%)
Conditions
) ) o-Aminoisobutyric Ca(OH)z, NaOH, 98 (as sodium salt in
5,5-Dimethylhydantoin ) ]
acid 140°C, 4h solution)[3]
o , CaO, Hz20, 140-
_ _ o-Aminoisobutyric
5,5-Dimethylhydantoin d 180°C, >1h, then 97[4]
aci
NH4HCOs
_ . NaOH, 150°C (423.15
Hydantoin Glycine 91
K), 6h
. ] Ca(OH)z, NaOH, 94 (as sodium salt in
5-Benzylhydantoin Phenylalanine )
140°C, 4h solution)[3]
Recombinant E. coli
whole cells (D-
5-(2- _
o hydantoinase, D-
Methylmercaptoethyl) D-Methionine 100[1]
] carbamoylase,
hydantoin ]
hydantoin racemase),
pH 8, 50°C, 30 min
Conclusion

The synthesis of amino acids from 5,5-dimethylhydantoin and related structures is a powerful
tool for accessing valuable non-proteinogenic amino acids. The chemical route, employing the
Bucherer-Bergs reaction and subsequent alkaline hydrolysis, is a well-documented, high-
yielding, and scalable process. While the enzymatic hydrolysis of 5,5-disubstituted hydantoins
is less developed than for their 5-monosubstituted counterparts, it represents a promising area
for future research, potentially offering milder reaction conditions and opportunities for
stereoselective synthesis. The protocols and data presented in this document provide a solid
foundation for researchers and drug development professionals to explore and optimize these
synthetic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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